molecular formula C20H21ClN2O2 B4407044 1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine

1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine

Cat. No. B4407044
M. Wt: 356.8 g/mol
InChI Key: OFSQGVFILJOEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine, also known as ACP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which means that it activates the receptor but to a lesser extent than the natural ligand serotonin. The activation of the 5-HT1A receptor by this compound leads to the inhibition of the release of serotonin and other neurotransmitters such as dopamine and norepinephrine. This results in a decrease in the activity of the neural circuitry that is involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function and memory in rodents. This compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of corticosterone, a hormone that is released in response to stress.

Advantages and Limitations for Lab Experiments

1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine has several advantages as a research tool. It is highly selective for the 5-HT1A receptor and does not interact with other neurotransmitter receptors. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations as a research tool. It has low solubility in water and requires the use of organic solvents for administration. This compound also has a short half-life in the body, which requires frequent dosing in animal experiments.

Future Directions

There are several future directions for the research on 1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine. One direction is to study the role of 5-HT1A receptors in the regulation of other physiological functions such as appetite, sleep, and pain perception. Another direction is to develop more selective and potent ligands for the 5-HT1A receptor that can be used as therapeutic agents for the treatment of mood disorders. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic effects.

Scientific Research Applications

1-[3-(allyloxy)benzoyl]-4-(3-chlorophenyl)piperazine has been widely used as a research tool to study the function of various neurotransmitter receptors in the brain. It has been shown to selectively bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been used to study the role of 5-HT1A receptors in the regulation of sleep, appetite, and pain perception.

properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O2/c1-2-13-25-19-8-3-5-16(14-19)20(24)23-11-9-22(10-12-23)18-7-4-6-17(21)15-18/h2-8,14-15H,1,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFSQGVFILJOEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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